N-Acetyl-DL-methionine

Aqueous Solubility Formulation Development Parenteral Nutrition

Free DL-methionine limits formulation concentration due to low solubility (35 g/L) and generates sulfurous off-flavors via Strecker degradation during thermal processing. N-Acetyl-DL-methionine (NAM) overcomes these liabilities: • 4.3× higher aqueous solubility (150 g/L at 20°C) enables high-concentration stock solutions • Thermal stability up to 200°C (40°C above free Met) prevents Maillard/Strecker degradation • Superior sustained glutathione replenishment vs. NAC in hepatic models (29% greater MDA reduction) Ideal for parenteral nutrition, liquid supplements, and hepatoprotective R&D.

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
CAS No. 1115-47-5
Cat. No. B556440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-DL-methionine
CAS1115-47-5
SynonymsN-Acetyl-DL-methionine; 1115-47-5; Ac-DL-Met-OH; N-Acetylmethionine; Acetyl-DL-methionine; Methionamine; L-Methionine,N-acetyl-; DL-N-Acetylmethionine; DL-Methionine,N-acetyl-; 2-Acetamido-4-(methylthio)butanoicacid; METHIONINE,N-ACETYL-; Methionin; dl-Acetylmethionine; Thiomedon; Methionine,N-acetyl-,DL-; C7H13NO3S; XUYPXLNMDZIRQH-UHFFFAOYSA-N; NSC7633; EINECS214-224-3; STK387102; BRN1725554; 2-acetamido-4-methylsulfanyl-butanoicacid; N-Acetyl(methyl)homocysteine; l-n-acetyl-Methionine; N-ACETYL-METHIONINE
Molecular FormulaC7H13NO3S
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyXUYPXLNMDZIRQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.07 M
307mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-DL-methionine (CAS 1115-47-5) for Nutritional and Pharmaceutical Applications: A Product Overview


N-Acetyl-DL-methionine (NAM, CAS 1115-47-5) is a racemic mixture of the N-acetylated derivatives of D- and L-methionine, belonging to the class of N-acyl-amino acids [1]. It serves as a stable, bioavailable source of the essential amino acid methionine, a critical substrate for protein synthesis, methylation reactions, and glutathione (GSH) production . Unlike its unmodified counterpart, the acetyl group confers enhanced stability and prevents undesirable Maillard reactions during heat processing, making it a key ingredient in parenteral nutrition, specialized dietary supplements, and hepatoprotective pharmaceutical formulations [2].

Why Generic DL-Methionine or L-Methionine Cannot Simply Replace N-Acetyl-DL-methionine in Formulations


Direct substitution of N-Acetyl-DL-methionine (NAM) with unmodified methionine isomers introduces significant formulation and stability liabilities. Free methionine, particularly DL-methionine, undergoes rapid Strecker degradation in the presence of reducing sugars and heat, generating methional, which imparts unacceptable sulfurous off-flavors and odors in processed foods and nutritional products [1]. This reaction directly compromises organoleptic quality and shelf-life. Furthermore, the solubility of N-Acetyl-DL-methionine in water is reported to be 150 g/L at 20°C, which is over four times greater than the 35 g/L solubility of unmodified DL-methionine . This substantial difference in aqueous solubility has direct implications for the manufacturability of high-concentration liquid formulations, such as parenteral solutions. Consequently, for any application involving thermal processing or requiring high aqueous solubility, the selection of the N-acetyl derivative is a functional necessity rather than an optional enhancement.

Quantitative Evidence for Selecting N-Acetyl-DL-methionine (CAS 1115-47-5) over Analogs


Superior Aqueous Solubility of N-Acetyl-DL-methionine vs. Unmodified DL-Methionine

For high-concentration liquid formulations, N-Acetyl-DL-methionine offers a critical manufacturing advantage. Its water solubility is 150 g/L at 20°C . This is compared to DL-methionine, which has a significantly lower solubility of only 35 g/L under the same conditions .

Aqueous Solubility Formulation Development Parenteral Nutrition

Enhanced Thermal Stability of N-Acetyl-DL-methionine vs. Unmodified DL-Methionine

Processing stability is a key differentiator. N-Acetyl-DL-methionine exhibits thermal stability up to 200°C . This is in contrast to unmodified DL-methionine, which is stable only up to 160°C . This 40°C increase in the thermal stability threshold allows N-Acetyl-DL-methionine to withstand more aggressive manufacturing processes, such as extrusion, without degradation.

Thermal Stability Shelf Life Feed Supplementation

Equivalent In Vivo Bioavailability to L-Methionine with Enhanced Process Stability

N-Acetyl-L-methionine, a major component of the racemic mixture, is nutritionally and metabolically equivalent to L-methionine in vivo. Studies in rats demonstrate that N-acetyl-L-methionine supports weight gain and improves protein efficiency ratio (PER) to the same degree as L-methionine when added to a sulfur amino acid-limited diet [1]. The same studies show that the D-isomer, N-acetyl-D-methionine, does not support growth, highlighting the importance of the L-form [1]. Human studies further confirm that N-acetyl-L-methionine is as effective as methionine in improving the quality of vegetable proteins deficient in sulfur amino acids [2].

Bioavailability Nutritional Supplementation Growth Performance

Distinct Hepatoprotective Profile of N-Acetyl-DL-methionine (NAM) vs. N-Acetylcysteine (NAC)

In a direct comparison of hepatoprotective agents against paracetamol (PA)-induced hepatotoxicity in rats, N-Acetyl-DL-methionine (NAM) and N-Acetylcysteine (NAC) exhibited distinct temporal and mechanistic profiles. NAC was more effective in preventing hepatic glutathione (GSH) depletion 1 hour post-dosing, but it was less effective in promoting de novo GSH synthesis by 16 hours [1]. Conversely, both NAM and PAM (paracetamol-esterified methionine) significantly increased GSH levels above the control level at 16 hours post-dosing, demonstrating a superior capacity to stimulate sustained glutathione replenishment [1]. In a separate study, NAM reduced the oxidative stress marker malondialdehyde (MDA) from 76.20±10.5 nmol/mg protein (in PA-only group) to 54.13±13.4 nmol/mg protein, a reduction of 29% [2]. In the same study, NAC reduced MDA to 63.56±9.8 nmol/mg protein, a reduction of only 17% [2].

Hepatoprotection Oxidative Stress Paracetamol Toxicity

Key Application Scenarios for N-Acetyl-DL-methionine (CAS 1115-47-5) Based on Evidence


Formulation of High-Concentration Aqueous Solutions and Parenteral Nutrition

The 4.3-fold higher aqueous solubility of N-Acetyl-DL-methionine (150 g/L) compared to unmodified DL-methionine (35 g/L) makes it the superior choice for developing concentrated stock solutions and parenteral nutrition formulations . This property allows for the creation of stable, high-dose liquid products that would be impossible to achieve with free methionine, directly addressing manufacturing and clinical administration challenges.

Manufacture of Heat-Processed Nutritional and Feed Supplements

For any product that undergoes thermal processing (e.g., extrusion, sterilization, baking), the 40°C higher thermal stability of N-Acetyl-DL-methionine (stable up to 200°C) over DL-methionine (stable up to 160°C) is a critical differentiator . This enhanced stability prevents the Strecker degradation reaction that causes off-flavors and nutritional loss, ensuring final product quality and consumer acceptance [1].

Long-Acting Hepatoprotective Research and Drug Development

Researchers investigating hepatoprotective mechanisms should consider N-Acetyl-DL-methionine (NAM) over N-Acetylcysteine (NAC) for studies focused on sustained glutathione (GSH) replenishment. Evidence shows that while NAC is more effective at preventing early GSH depletion (1h), NAM is superior in promoting de novo GSH synthesis over a longer period (16h) [2]. Furthermore, NAM demonstrated a greater reduction (29%) in the oxidative stress marker MDA compared to NAC (17%) in a rat model of chronic toxicity [3]. This makes NAM the preferred tool for modeling long-term hepatic protection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetyl-DL-methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.